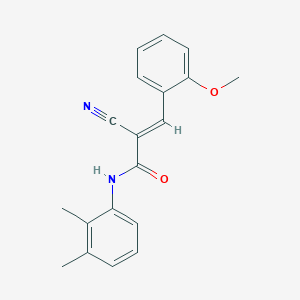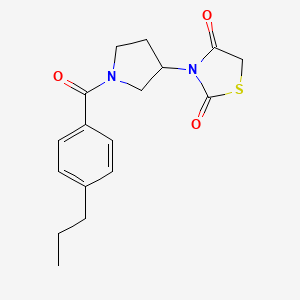
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide” is a compound with the molecular formula C18H25NO2S and a molecular weight of 319.46. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of tetrahydropyran derivatives . For instance, 2-tetrahydropyranyl (THP-) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring, a phenylthio group, a methyl group, and a cyclopentanecarboxamide group. The tetrahydropyran ring is a key structural motif in many organic compounds .Chemical Reactions Analysis
The chemical reactions involving tetrahydropyran derivatives are diverse. For example, alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be restored to the parent alcohol by acid-catalyzed hydrolysis .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been utilized to create pyrazolopyridine derivatives showing significant antioxidant, antitumor, and antimicrobial activities. These methods offer a faster and more efficient route to synthesize complex molecules, potentially including derivatives of the specified compound (El‐Borai et al., 2013).
Anticancer and Antimicrobial Derivatives
Derivatives synthesized from related structural frameworks have shown promising anticancer and antimicrobial properties. For example, certain pyrazole and pyrazolopyrimidine derivatives have been evaluated for their cytotoxic activity against cancer cells, illustrating the potential therapeutic applications of these compounds (Hassan et al., 2014).
Molecular Docking and Biological Evaluation
Multicomponent cyclocondensation reactions involving related compounds have been developed to produce polyhydroquinoline scaffolds. These compounds have been characterized and evaluated for antibacterial, antitubercular, and antimalarial activities, showcasing the broad-spectrum biological efficacy of these molecules. In silico molecular docking studies further support their potential as drug candidates (Sapariya et al., 2017).
Novel Synthesis Methods
Efficient synthesis methods have been developed for creating pyranoquinoline derivatives from related compounds, demonstrating the versatility of these chemical structures in generating novel molecules with potential scientific and therapeutic applications (Zhang et al., 2007).
Catalyst-Free Synthesis
Catalyst-free synthesis approaches have been employed to create novel classes of compounds, such as benzamide derivatives, through 1,3-dipolar cycloaddition and rearrangement. These methods highlight the innovation in chemical synthesis that can be applied to the development of new compounds with varied scientific applications (Liu et al., 2014).
Propiedades
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-17(15-6-4-5-7-15)19-14-18(10-12-21-13-11-18)22-16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGRMCYKMXZSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)

![1,1-Diethyl-3-[1-(2-ethylbutanoyl)piperidin-4-yl]urea](/img/structure/B2595649.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2595653.png)

![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2595657.png)


![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
